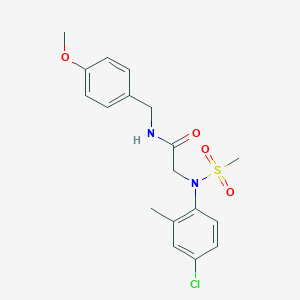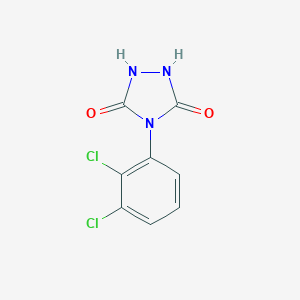
N~2~-(4-chloro-2-methylphenyl)-N-(4-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(4-chloro-2-methylphenyl)-N-(4-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as CM-4612, is a small molecule compound that has been gaining attention in the scientific community due to its potential therapeutic applications. CM-4612 is a glycine transporter-1 (GlyT1) inhibitor, which means it can modulate the levels of glycine in the brain. Glycine is an important neurotransmitter that plays a role in many physiological processes, including the regulation of mood, cognition, and pain perception.
科学的研究の応用
CM-4612 has been the subject of several scientific studies, which have investigated its potential therapeutic applications. One study found that CM-4612 can improve cognitive performance in rats, suggesting that it may have applications in the treatment of cognitive disorders such as Alzheimer's disease (Koike et al., 2017). Another study found that CM-4612 can reduce pain sensitivity in rats, suggesting that it may have applications in the treatment of chronic pain (Sekiguchi et al., 2017). CM-4612 has also been investigated for its potential applications in the treatment of schizophrenia, as N~2~-(4-chloro-2-methylphenyl)-N-(4-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide inhibitors have been shown to improve symptoms in patients with this condition (Nakazawa et al., 2017).
作用機序
CM-4612 works by inhibiting the activity of N~2~-(4-chloro-2-methylphenyl)-N-(4-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide, which is responsible for the reuptake of glycine in the brain. By inhibiting N~2~-(4-chloro-2-methylphenyl)-N-(4-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide, CM-4612 can increase the levels of glycine in the brain, which can have a variety of effects on physiological processes. Glycine has been shown to play a role in the regulation of NMDA receptors, which are involved in learning and memory (Kleckner and Dingledine, 1988). By modulating the activity of NMDA receptors, CM-4612 may be able to improve cognitive function.
Biochemical and Physiological Effects
The biochemical and physiological effects of CM-4612 are complex and not fully understood. However, studies have shown that CM-4612 can increase the levels of glycine in the brain, which can have a variety of effects on physiological processes. Glycine has been shown to play a role in the regulation of NMDA receptors, which are involved in learning and memory (Kleckner and Dingledine, 1988). By modulating the activity of NMDA receptors, CM-4612 may be able to improve cognitive function. Glycine has also been shown to play a role in the regulation of pain perception (Kawasaki et al., 2008). By modulating the levels of glycine in the brain, CM-4612 may be able to reduce pain sensitivity.
実験室実験の利点と制限
One advantage of using CM-4612 in lab experiments is that it is a small molecule compound that can be easily synthesized. This makes it a useful tool for investigating the role of glycine in physiological processes. However, one limitation of using CM-4612 is that it is a N~2~-(4-chloro-2-methylphenyl)-N-(4-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide inhibitor, which means it may have off-target effects on other physiological processes. Careful controls and experimental design are necessary to ensure that any effects observed are due to the inhibition of N~2~-(4-chloro-2-methylphenyl)-N-(4-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide and not other factors.
将来の方向性
There are several future directions for research on CM-4612. One area of interest is the potential therapeutic applications of CM-4612 in the treatment of cognitive disorders such as Alzheimer's disease. Further studies are needed to investigate the effects of CM-4612 on cognitive function in humans. Another area of interest is the potential applications of CM-4612 in the treatment of chronic pain. Further studies are needed to investigate the effects of CM-4612 on pain perception in humans. Finally, there is interest in developing more selective N~2~-(4-chloro-2-methylphenyl)-N-(4-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide inhibitors that have fewer off-target effects. This could lead to the development of more effective and safer therapies for a variety of conditions.
In conclusion, CM-4612 is a small molecule compound that has potential therapeutic applications in the treatment of cognitive disorders and chronic pain. Its mechanism of action involves the inhibition of N~2~-(4-chloro-2-methylphenyl)-N-(4-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide, which can modulate the levels of glycine in the brain. While there are advantages and limitations to using CM-4612 in lab experiments, further research is needed to investigate its potential applications in humans.
合成法
The synthesis of CM-4612 involves several steps, including the reaction of 4-chloro-2-methylbenzylamine with 4-methoxybenzaldehyde to form an imine intermediate, which is then reduced to the corresponding amine. The amine is then reacted with methylsulfonyl chloride to form the final product, CM-4612. The synthesis of CM-4612 has been described in detail in a patent application (US20120115906A1).
特性
製品名 |
N~2~-(4-chloro-2-methylphenyl)-N-(4-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide |
|---|---|
分子式 |
C18H21ClN2O4S |
分子量 |
396.9 g/mol |
IUPAC名 |
2-(4-chloro-2-methyl-N-methylsulfonylanilino)-N-[(4-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C18H21ClN2O4S/c1-13-10-15(19)6-9-17(13)21(26(3,23)24)12-18(22)20-11-14-4-7-16(25-2)8-5-14/h4-10H,11-12H2,1-3H3,(H,20,22) |
InChIキー |
GLLOQSWXBVFWQE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)N(CC(=O)NCC2=CC=C(C=C2)OC)S(=O)(=O)C |
正規SMILES |
CC1=C(C=CC(=C1)Cl)N(CC(=O)NCC2=CC=C(C=C2)OC)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2,4-dichlorophenoxy)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B258440.png)
![6-{[4-(4-Butylphenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B258442.png)

![2-bromo-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide](/img/structure/B258445.png)

![Methyl 4-(4-methylphenyl)-2-[(2-phenoxypropanoyl)amino]-3-thiophenecarboxylate](/img/structure/B258448.png)

![N-(2-phenylethyl)-5-thiophen-2-yl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258456.png)
![4-[(2-chlorophenoxy)methyl]-N-(oxolan-2-ylmethyl)benzamide](/img/structure/B258459.png)

![3-[(2-naphthyloxy)methyl]-N-propylbenzamide](/img/structure/B258462.png)
![N-cyclopentyl-5-[(2-naphthyloxy)methyl]-2-furamide](/img/structure/B258465.png)

